1-(4-Bromo-1-naphthyl)hydrazine, HCl
Description
Overview of Hydrazine (B178648) Derivatives in Contemporary Chemical Science
Hydrazine (N₂H₄) and its derivatives are a cornerstone of modern chemistry, valued for their versatility and unique reactivity. nbinno.com These compounds, characterized by a nitrogen-nitrogen single bond, can feature one to four organic substituents in place of hydrogen atoms. wikipedia.org Hydrazine derivatives are widely utilized as powerful reducing agents, nucleophiles, and essential building blocks in the synthesis of a vast array of heterocyclic compounds like pyrazoles and pyridazines. nbinno.comiscientific.orgijcrt.org
In the realm of pharmaceutical and medicinal chemistry, hydrazine derivatives are integral to the structure of numerous bioactive molecules. ontosight.ai Their presence is noted in various commercialized drugs. ijcrt.org The functional group's ability to form hydrazones through reaction with carbonyl compounds is a key transformation in many synthetic pathways, leading to molecules with diverse pharmacological activities, including antimicrobial and anticancer properties. iscientific.orgnih.gov The hydrochloride salt form is often used to improve the stability and solubility of these compounds. ontosight.ai
Significance of the Naphthalene (B1677914) Scaffold in Advanced Organic Chemistry
Naphthalene, a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, represents a privileged scaffold in organic and medicinal chemistry. ekb.egekb.eg Its rigid, planar, and lipophilic nature makes it an excellent platform for the design of molecules that can interact with biological targets. The naphthalene core is present in many FDA-approved drugs, demonstrating its therapeutic relevance across a wide spectrum of conditions. ekb.egnih.gov These include anti-inflammatory agents like Naproxen and Nabumetone, as well as antifungal drugs such as Terbinafine and Naftifine. ekb.egijpsjournal.com
The versatility of the naphthalene ring allows for extensive chemical modification, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of derivative compounds. ekb.egekb.eg This adaptability has led to the development of naphthalene-based compounds with a broad range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. nih.govresearchgate.net Consequently, the naphthalene scaffold is considered a vital building block in the ongoing quest for new and effective therapeutic agents. ekb.egresearchgate.net
Research Context and Theoretical Framework for 1-(4-Bromo-1-naphthyl)hydrazine, HCl
The theoretical interest in this compound stems from the strategic combination of its three key components. The hydrochloride salt provides stability and enhances handling characteristics. The core structure combines the functionalities of an aryl hydrazine with a brominated aromatic system.
Table 2: Structural Components and Their Significance
| Component | Significance in Research |
|---|---|
| Hydrazine Moiety | A reactive functional group essential for synthesizing hydrazones and various nitrogen-containing heterocycles. It is a known pharmacophore in many bioactive compounds. ijcrt.orgontosight.ai |
| Naphthalene Scaffold | A well-established "privileged structure" in medicinal chemistry, offering a rigid framework for developing molecules with diverse biological activities. ekb.egnih.gov |
| Bromo Substituent | The bromine atom acts as a useful synthetic handle for further chemical modifications (e.g., cross-coupling reactions). It can also influence the molecule's electronic properties and lipophilicity, potentially modulating its biological activity. |
From a synthetic perspective, this compound is a valuable intermediate. The hydrazine group can readily react with aldehydes and ketones to form the corresponding hydrazones, a class of compounds extensively studied for their biological potential. researchgate.net Furthermore, the bromo-substituent on the naphthalene ring opens avenues for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the construction of more complex molecular architectures.
Current Research Landscape and Unaddressed Areas in Brominated Naphthyl Hydrazines
The current body of scientific literature contains extensive research on hydrazine derivatives and naphthalene-based compounds as separate entities. iscientific.orgekb.eg There are also studies focusing on naphthyl-hydrazone complexes and their potential applications, for instance, in cancer research or as antimicrobial agents. researchgate.netmdpi.com
However, a specific and systematic exploration of brominated naphthyl hydrazines as a distinct class of compounds appears to be an underexplored area. While the individual components are well-understood, the synergistic effects of combining a bromine atom, a naphthalene core, and a hydrazine functional group have not been comprehensively investigated.
Key unaddressed areas include:
Systematic Synthesis: The development of novel and efficient synthetic routes to a library of variously substituted brominated naphthyl hydrazines.
Reaction Chemistry: A thorough investigation into the reactivity of this compound in various organic transformations beyond simple hydrazone formation.
Structure-Activity Relationship (SAR) Studies: A detailed examination of how the position and number of bromine substituents on the naphthalene ring influence the chemical and physical properties of the resulting hydrazine derivatives and their subsequent products.
Materials Science Applications: Exploration of these compounds as precursors for novel dyes, polymers, or functional materials, where the presence of a heavy atom like bromine could impart unique photophysical properties.
The focused study of this compound and its analogues therefore represents a promising frontier for academic research, with the potential to yield new synthetic methodologies and novel molecular entities.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-bromonaphthalen-1-yl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2.ClH/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9;/h1-6,13H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSVOULXCPVRCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Preparation Methods for 1 4 Bromo 1 Naphthyl Hydrazine, Hcl
Synthesis of Key Precursor Intermediates
The principal precursor for the synthesis of the target compound is 4-bromo-1-naphthylamine. Its preparation requires the strategic bromination of a naphthalene (B1677914) derivative.
The introduction of a bromine atom onto the naphthalene ring is a critical step. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the starting material, reagents, and reaction conditions.
When starting with 1-substituted naphthalenes, such as 1-naphthylamine (B1663977), the activating, ortho-, para-directing nature of the amino group directs electrophilic substitution primarily to the ortho (C2) and para (C4) positions. The synthesis of the desired 4-bromo isomer requires conditions that favor substitution at the C4 position. Similarly, the bromination of 1-bromonaphthalene (B1665260) with bromine in dichloromethane (B109758) at low temperatures (-30 °C) has been shown to selectively yield 1,4-dibromonaphthalene (B41722) in high yields (90%). researchgate.net This highlights the possibility of achieving high regioselectivity in the bromination of naphthalene systems.
A summary of relevant bromination approaches is presented below.
| Starting Material | Brominating Agent | Conditions | Major Product(s) | Yield |
| 1-Bromonaphthalene | Bromine (Br₂) | Dichloromethane, -30°C | 1,4-Dibromonaphthalene | 90% researchgate.net |
| Naphthalene | Bromine (Br₂) | KSF Clay | 1,2,4,6-Tetrabromonaphthalene | 92% researchgate.net |
| 6-Nitro-1-naphthylamine | Not Specified | Not Specified | Not Specified | Not Specified rsc.org |
| β-Naphthylamine | Not Specified | Not Specified | Not Specified | Not Specified rsc.org |
The key intermediate, 4-bromo-1-naphthylamine, is typically synthesized by the direct bromination of 1-naphthylamine. sigmaaldrich.com The amino group (-NH₂) in 1-naphthylamine directs the incoming electrophile (bromine) to the C4 position. This precursor is a solid with a melting point of 102-103 °C. sigmaaldrich.com
Properties of 4-Bromo-1-naphthylamine
| Property | Value |
|---|---|
| CAS Number | 2298-07-9 nih.gov |
| Molecular Formula | C₁₀H₈BrN nih.gov |
| Molecular Weight | 222.08 g/mol nih.gov |
| Appearance | Powder sigmaaldrich.com |
| Melting Point | 102-103 °C sigmaaldrich.com |
Direct Synthetic Routes to 1-(4-Bromo-1-naphthyl)hydrazine
The conversion of 4-bromo-1-naphthylamine to 1-(4-bromo-1-naphthyl)hydrazine hydrochloride is achieved through a classic two-step sequence involving diazotization followed by reduction.
The first step in transforming the precursor is the diazotization of the primary amino group of 4-bromo-1-naphthylamine. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). environmentclearance.nic.ingoogle.com The reaction must be performed at low temperatures, generally between 0 and 5 °C, to prevent the unstable diazonium salt from decomposing. google.com
The process involves dissolving 4-bromo-1-naphthylamine in aqueous hydrochloric acid, cooling the solution, and then adding an aqueous solution of sodium nitrite. google.comgoogle.com The resulting product is an aqueous solution of the 4-bromo-1-naphthalenediazonium chloride salt, which is used directly in the subsequent reduction step.
Aryl diazonium salts are versatile intermediates that can be reduced to the corresponding arylhydrazines using various mild reducing agents. libretexts.orgnumberanalytics.com This transformation is the final key step in forming the hydrazine (B178648) moiety of the target molecule.
Sodium Metabisulfite (B1197395)/Sulfite (B76179): Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) are commonly preferred for this reduction. libretexts.orgorgsyn.org Sodium metabisulfite (Na₂S₂O₅), also known as sodium pyrosulfite, serves as a convenient source for this reaction. google.com The cold diazonium salt solution is added to a chilled solution of the sulfite. google.comorgsyn.org This process is thought to proceed through an initial sulfur-nitrogen coupling. libretexts.org The resulting intermediate is then typically hydrolyzed with acid and heated to yield the final hydrazine hydrochloride salt. google.comorgsyn.org
Zinc Powder: While zinc dust is sometimes mentioned in procedures for preparing phenylhydrazine (B124118), its utility has been questioned. orgsyn.org In a well-documented procedure for phenylhydrazine, the addition of zinc dust and acetic acid following the sodium sulfite reduction provided no improvement in the quality or quantity of the product. orgsyn.org However, in the synthesis of 4-methoxyphenylhydrazine, a secondary reduction using zinc powder and acetic acid is employed after the initial reduction with sodium pyrosulfite. google.com This suggests that the efficacy of zinc powder may be substrate-dependent.
A comparison of common reducing agents is provided below.
| Reducing Agent | Typical Substrate | Key Features |
| Sodium Sulfite / Bisulfite | Aryl diazonium salts | Preferred and widely used agent for preparing arylhydrazines. libretexts.orgnumberanalytics.comorgsyn.org |
| Stannous Chloride (SnCl₂) | Aryl diazonium salts | A mild reducing agent effective for this transformation. numberanalytics.comwikipedia.org |
| Zinc Powder | Aryl diazonium salts | Usefulness can be variable; sometimes used as a secondary reductant. google.comorgsyn.org |
| Ascorbic Acid | Aryl diazonium salts | A mild, metal-free alternative. durham.ac.uk |
Reductive Transformations for Hydrazine Moiety Formation
Optimization of Reaction Conditions (pH, Temperature, Solvent Systems)
The efficiency and purity of the final product in arylhydrazine synthesis are highly dependent on the careful control of reaction parameters. Optimization of pH, temperature, and solvent systems is critical during both the diazotization and reduction steps.
Temperature: The initial diazotization of the arylamine (4-bromo-1-naphthylamine) requires low temperatures, typically between 0 and 5 °C. google.com This is crucial to ensure the stability of the diazonium salt intermediate, which is prone to decomposition and unwanted side reactions, such as hydrolysis to form phenols, at higher temperatures. The subsequent reduction step may be carried out at slightly higher temperatures. For instance, reduction using zinc powder has been performed between 15-20 °C, while methods employing sodium sulfite may involve heating to 60-80 °C to ensure the reaction goes to completion. google.comthieme-connect.de
pH: The pH of the reaction medium is a determining factor in the success of the synthesis. Diazotization is carried out in a strongly acidic medium, commonly using concentrated hydrochloric acid, to generate the reactive nitrous acid from sodium nitrite and to stabilize the diazonium salt. google.comthieme-connect.de During the reduction step, the pH must be carefully controlled. For reductions with sulfites, the reaction is often initiated in a neutral or slightly alkaline medium before acidification. google.com In a patented method for the analogous 4-bromophenylhydrazine, after reduction with zinc powder, the pH is raised to 10 with sodium hydroxide (B78521) to precipitate the crude free hydrazine base. google.com
Solvent Systems: The choice of solvent affects the solubility of reactants and intermediates, influencing reaction rates and yields. Aqueous systems are most common for the diazotization step due to the solubility of the amine salt and sodium nitrite. google.com For the reduction step, the choice of solvent can be more varied. While aqueous systems are common, the use of alcohols like ethanol (B145695) can sometimes improve yields in related syntheses. researchgate.net The final product's solubility is also a key consideration; for example, the hydrochloride salt is often less soluble in water than the free base, which aids in its isolation.
The following table summarizes the optimized conditions for key steps in the synthesis of arylhydrazines, based on data from analogous compounds.
Table 1: Optimization of Reaction Conditions for Arylhydrazine Synthesis
| Step | Parameter | Optimized Condition | Rationale/Effect on Yield |
|---|---|---|---|
| Diazotization | Temperature | 0–5 °C | Prevents decomposition of the diazonium salt, maximizing the yield of the intermediate. google.com |
| pH | Strongly Acidic (Conc. HCl) | Ensures formation of nitrous acid and stabilizes the diazonium salt. thieme-connect.de | |
| Solvent | Water | Good solvent for the amine hydrochloride and sodium nitrite. google.com | |
| Reduction | Temperature | 15–90 °C | Varies with reducing agent; higher temperatures may be needed to drive the reaction to completion. google.comgoogle.com |
| pH | 7–10 | Optimal pH depends on the reducing agent; adjustment is critical for precipitating the free base. google.comgoogle.com |
Formation of the Hydrochloride Salt: Principles and Practical Considerations
The conversion of the synthesized 1-(4-bromo-1-naphthyl)hydrazine free base into its hydrochloride salt is a critical step that enhances the compound's stability and simplifies its handling and storage. Arylhydrazines are susceptible to oxidation, and their conversion to a salt form mitigates this degradation.
The fundamental principle of this process is a straightforward acid-base reaction. The hydrazine moiety, specifically the terminal nitrogen atom, acts as a Lewis base, donating a pair of electrons to a proton (H⁺) from hydrochloric acid. This results in the formation of the hydrazinium (B103819) ion and the chloride counter-ion, which crystallize out of solution as a salt.
The practical formation of the hydrochloride salt can be achieved through several methods. A common industrial and laboratory procedure involves dissolving the purified free base in a suitable solvent and then introducing hydrochloric acid. google.com
One documented method for a similar compound involves dissolving the purified 4-bromophenylhydrazine in concentrated (37%) hydrochloric acid and stirring the solution at an elevated temperature (60–70 °C) to promote crystallization. google.com The mixture is then cooled to allow for complete precipitation before filtration.
Alternatively, the crude hydrazine base can be dissolved in a minimal amount of a solvent like diethyl ether or ethanol, followed by the addition of a saturated solution of hydrogen chloride in an organic solvent. nih.gov This method is particularly useful when an anhydrous salt is desired, as the use of aqueous hydrochloric acid can sometimes lead to lower yields due to the salt's partial solubility in water. google.com
Precipitation is often induced by cooling the solution significantly (e.g., to 0-5 °C) after the addition of acid. orgsyn.org The choice of solvent is important; the desired hydrochloride salt should have low solubility in the chosen medium to maximize recovery. After precipitation, the solid is typically collected by filtration and washed with a non-polar organic solvent, such as acetone (B3395972) or diethyl ether, to remove any residual acid and impurities. google.com
Purification and Isolation Methodologies for the Chemical Compound
Achieving high purity of 1-(4-Bromo-1-naphthyl)hydrazine, HCl is essential for its use in further applications. Purification can be performed on the free base before salification or on the final hydrochloride salt itself.
A common technique for purifying the crude free base is recrystallization. A patented procedure for 4-bromophenylhydrazine involves dissolving the crude product in hot water (60 °C), treating the solution with activated carbon to remove colored impurities, and then filtering the hot solution. google.com The purified free base crystallizes upon cooling the filtrate to 5 °C. google.com
The hydrochloride salt can also be purified by recrystallization. A standard method involves dissolving the crude salt in a minimum amount of hot water. orgsyn.org After treatment with decolorizing charcoal and filtration, concentrated hydrochloric acid is added to the hot filtrate. orgsyn.org This increases the common ion (Cl⁻) concentration, reducing the salt's solubility and forcing the precipitation of purer crystals upon cooling. The isolated crystals are then washed with a solvent in which the salt is insoluble, such as acetone, and dried. google.com
Comparative Analysis of Synthetic Efficiency and Reaction Yields
Tin(II) Chloride (SnCl₂) Reduction: This method is known for its broad applicability and often provides better yields for sterically hindered or ortho-substituted diazonium salts. thieme-connect.de However, the workup can be more complex due to the need to remove tin byproducts. thieme-connect.de Reported yields for various arylhydrazines using this method typically range from 50% to 85%. thieme-connect.de
Sulfite/Bisulfite Reduction: This classical method, first reported by Emil Fischer, is also widely used. It is generally effective, but yields can be variable. A patent for 4-bromophenylhydrazine using sodium metabisulfite claims high product purity (>98%) and lower costs compared to other reagents. google.com
Other Reducing Agents: Zinc dust in an acidic medium is another option. A patent for 4-bromophenylhydrazine details this process, though specific yield data is not always provided. google.com
The following table provides a comparative overview of yields for different arylhydrazine syntheses, which can serve as an estimate for the synthesis of the target compound.
Table 2: Comparative Yields of Arylhydrazine Synthesis via Different Reduction Methods
| Arylamine Precursor | Reducing Agent | Reported Yield | Reference |
|---|---|---|---|
| Aniline | Sodium Sulfite | ~75% (as HCl salt) | orgsyn.org |
| 3-Nitroaniline | Sodium Sulfite | 85% | thieme-connect.de |
| 2-Chloroaniline | Sodium Sulfite | 50% | thieme-connect.de |
| Various Anilines | Tin(II) Chloride | 53–81% | thieme-connect.de |
Exploration of Novel Synthetic Approaches and Catalyst Development
While the diazotization-reduction sequence remains the workhorse for arylhydrazine synthesis, modern organic chemistry has seen the development of novel catalytic methods that offer alternative routes. These approaches often involve transition-metal-catalyzed cross-coupling reactions.
One promising strategy is the direct N-arylation of hydrazine with a suitable aryl halide. For the synthesis of 1-(4-Bromo-1-naphthyl)hydrazine, this would involve the reaction of hydrazine with 1,4-dibromonaphthalene. Such reactions are typically catalyzed by palladium or copper complexes. researchgate.net The development of specialized phosphine (B1218219) ligands has been crucial in advancing Pd-catalyzed hydrazine coupling reactions. researchgate.net Similarly, Cu-catalyzed systems, often employing ligands like N,N'-bis(thiophen-2-ylmethyl)oxalamide, have been shown to be effective for coupling aryl halides with hydrazine hydrate (B1144303), even in water. researchgate.net
More advanced catalytic systems are also emerging. For instance, nickel-catalyzed photochemical C-N coupling reactions provide an efficient tool for synthesizing arylhydrazines from challenging aryl chlorides. researchgate.net Another area of development involves catalytic dehydrogenative coupling, where iridium catalysts have been used to couple arylhydrazines with alcohols, pointing to the expanding toolkit for modifying the hydrazine moiety. organic-chemistry.org
These catalytic methods offer potential advantages over the traditional route, such as milder reaction conditions, higher functional group tolerance, and potentially fewer steps. However, their application to the specific synthesis of this compound would require dedicated research to optimize catalysts, ligands, and reaction conditions to achieve competitive yields and purity.
Advanced Spectroscopic and Structural Characterization of 1 4 Bromo 1 Naphthyl Hydrazine, Hcl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
Proton (¹H) NMR Spectroscopic Analysis for Hydrogen Environments
Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of 1-(4-Bromo-1-naphthyl)hydrazine, HCl, the aromatic protons of the naphthyl ring are expected to appear as multiplets in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The protons of the hydrazine (B178648) group (-NH-NH₂) would likely appear as broad signals due to quadrupole broadening and chemical exchange, with their chemical shifts being highly dependent on the solvent and concentration. The protonation of the hydrazine group to form the hydrochloride salt would further shift these signals downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.5 | Multiplet |
| NH | Variable (Broad) | Singlet |
Carbon (¹³C) NMR Spectroscopic Analysis for Carbon Skeleton Elucidation
Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. The spectrum of this compound would display distinct signals for each unique carbon atom in the naphthyl ring. The carbon atom attached to the bromine (C-Br) would show a characteristic chemical shift, influenced by the electronegativity of the halogen. The carbon atom attached to the hydrazine group (C-N) would also have a specific resonance. The remaining aromatic carbons would appear in the typical range for naphthalenic systems.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-Br | 115 - 125 |
| C-N | 140 - 150 |
| Aromatic C-H | 120 - 135 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping
Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the protons within the naphthyl ring system.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon resonances.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), C-N stretching, and the aromatic C-H and C=C stretching vibrations of the naphthalene (B1677914) ring. The C-Br stretching vibration would appear in the fingerprint region at lower wavenumbers.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Hydrazine Salt) | 3200 - 3400 | Medium-Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Absorption Maxima
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system in this compound is a strong chromophore. The UV-Vis spectrum would be expected to show multiple absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of the absorption maxima (λ_max) would be influenced by the bromo and hydrazine substituents.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λ_max (nm) |
|---|---|
| π-π* | ~220 |
| π-π* | ~280 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. The mass spectrum of 1-(4-Bromo-1-naphthyl)hydrazine would show a molecular ion peak (M⁺) corresponding to the mass of the free base. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula of the compound. Fragmentation analysis would reveal characteristic losses, such as the loss of the hydrazine group or the bromine atom, providing further structural confirmation.
Table 5: Predicted Mass Spectrometry Data for 1-(4-Bromo-1-naphthyl)hydrazine
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 236/238 | Molecular ion (free base) showing bromine isotope pattern |
| [M-NH₂]⁺ | 220/222 | Loss of an amino group |
| [M-N₂H₃]⁺ | 205/207 | Loss of the hydrazinyl group |
Vibrational Spectroscopy and Detailed Mode Assignments
While general principles of these analytical techniques are well-established for characterizing chemical compounds, specific research findings, data tables, and detailed mode assignments for this compound have not been published in the accessible literature. Therefore, a scientifically accurate article adhering to the user's strict outline and content requirements cannot be generated at this time.
Chemical Reactivity and Transformation Pathways of 1 4 Bromo 1 Naphthyl Hydrazine, Hcl
Reactions of the Hydrazine (B178648) Functional Group
The lone pair of electrons on the terminal nitrogen atom of the hydrazine group makes it a potent nucleophile, enabling it to attack electrophilic carbon centers. This reactivity is the basis for its most common and synthetically useful transformations.
A hallmark reaction of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. researchgate.net This transformation is a type of addition-elimination reaction, where the nucleophilic hydrazine initially adds to the carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N). libretexts.org
The reaction is typically catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. researchgate.net For 1-(4-Bromo-1-naphthyl)hydrazine, HCl, the hydrochloride salt itself provides the acidic medium necessary to promote the reaction. The general mechanism proceeds as follows:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the aldehyde or ketone.
Nucleophilic Attack: The terminal nitrogen of the 1-(4-Bromo-1-naphthyl)hydrazine attacks the electrophilic carbonyl carbon.
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.
Dehydration: The resulting intermediate eliminates a molecule of water, forming the C=N double bond of the hydrazone.
The resulting products are 1-(4-Bromo-1-naphthyl)hydrazones, which are often stable, crystalline solids and serve as crucial intermediates in further synthetic transformations, most notably the Fischer indole (B1671886) synthesis. wikipedia.org
| Reactant 1 (Hydrazine) | Reactant 2 (Carbonyl) | Product (Hydrazone) |
| 1-(4-Bromo-1-naphthyl)hydrazine | Acetone (B3395972) | Acetone 1-(4-Bromo-1-naphthyl)hydrazone |
| 1-(4-Bromo-1-naphthyl)hydrazine | Benzaldehyde | Benzaldehyde 1-(4-Bromo-1-naphthyl)hydrazone |
| 1-(4-Bromo-1-naphthyl)hydrazine | Cyclohexanone | Cyclohexanone 1-(4-Bromo-1-naphthyl)hydrazone |
The formation of the C=N double bond in the hydrazone product introduces the possibility of stereoisomerism. When the substituents on the carbon atom (derived from the aldehyde or ketone) are different, the resulting hydrazone can exist as two geometric isomers, designated as E (entgegen) and Z (zusammen).
The relative stability of these isomers is influenced by steric interactions between the substituents on the carbon and nitrogen atoms. Generally, the E-isomer, where the larger groups are positioned on opposite sides of the double bond, is sterically favored and often predominates. The specific ratio of E to Z isomers can depend on the reaction conditions, including the solvent, temperature, and nature of the catalyst. For hydrazones derived from 1-(4-Bromo-1-naphthyl)hydrazine, the bulky naphthyl group would create a significant steric preference for the E-isomer.
This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The hydrazine functionality provides two adjacent nitrogen atoms, which can be incorporated into five- or six-membered rings through cycloaddition or cyclocondensation reactions.
The Fischer indole synthesis is one of the most important and widely used methods for constructing the indole ring system. wikipedia.orgtcichemicals.com This reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone. nih.govorganic-chemistry.org Using 1-(4-Bromo-1-naphthyl)hydrazine as the starting material allows for the synthesis of benzo[g]indoles, which are polycyclic aromatic compounds with extended conjugation.
The reaction proceeds in two main stages:
Hydrazone Formation: As described previously, 1-(4-Bromo-1-naphthyl)hydrazine is first condensed with an aldehyde or ketone to form the corresponding hydrazone intermediate. numberanalytics.com
Cyclization and Rearrangement: Under acidic conditions and heat, the hydrazone tautomerizes to its enamine form. This is followed by a crucial researchgate.netresearchgate.net-sigmatropic rearrangement, which forms a new carbon-carbon bond. Subsequent cyclization and elimination of ammonia (B1221849) lead to the formation of the aromatic indole ring. wikipedia.orgnih.gov
The reaction of 1-(4-Bromo-1-naphthyl)hydrazine with a ketone like acetone would be expected to yield a substituted 10-bromo-1,1-dimethyl-1H-benzo[g]indole.
| Carbonyl Compound | Resulting Benzo[g]indole Product |
| Acetone | 10-Bromo-1,1-dimethyl-1H-benzo[g]indole |
| Propiophenone | 10-Bromo-1-methyl-2-phenyl-1H-benzo[g]indole |
| Levulinic acid | (10-Bromo-1-methyl-1H-benzo[g]indol-2-yl)acetic acid |
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The most common route to their synthesis, the Knorr pyrazole (B372694) synthesis, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester). pharmajournal.netmdpi.com
When 1-(4-Bromo-1-naphthyl)hydrazine reacts with a 1,3-dicarbonyl compound, the two nitrogen atoms of the hydrazine act as nucleophiles, attacking the two carbonyl carbons to form a five-membered ring after dehydration. nih.gov If an unsymmetrical dicarbonyl compound is used, a mixture of two regioisomeric pyrazoles can be formed. mdpi.com For example, reaction with acetylacetone (B45752) would yield 1-(4-Bromo-1-naphthyl)-3,5-dimethylpyrazole.
Pyrazolidinones can be synthesized through related pathways, often involving reactions with β-ketoesters or α,β-unsaturated esters under conditions that result in a partially saturated ring system.
The hydrazine moiety is also a key building block for heterocycles with three or more heteroatoms.
Triazoles: 1,2,4-Triazoles can be synthesized from aryl hydrazines through several routes. One common method involves reacting the hydrazine with formamide (B127407) under microwave irradiation. organic-chemistry.org Another approach is the reaction of an acylhydrazine (formed by acylating the parent hydrazine) with an amine source. Multicomponent reactions involving aryl hydrazines, aldehydes, and a nitrogen source like ammonium (B1175870) acetate (B1210297) are also employed for the synthesis of substituted 1,2,4-triazoles. organic-chemistry.orgfrontiersin.org
Thiadiazoles: The synthesis of 1,3,4-thiadiazoles typically requires the hydrazine to be converted into a derivative such as a thiosemicarbazide (B42300) or a thiohydrazide first. For instance, 1-(4-Bromo-1-naphthyl)hydrazine could be reacted with a source of thiocarbonyl, which then undergoes acid-catalyzed cyclization with a carboxylic acid derivative. nih.gov Another modern approach involves the direct coupling of acyl hydrazines with primary nitroalkanes using elemental sulfur. researchgate.netlincoln.ac.uk This pathway would first require the acylation of 1-(4-Bromo-1-naphthyl)hydrazine.
Reductive Transformations and Amine Derivatization
The hydrazine moiety of 1-(4-Bromo-1-naphthyl)hydrazine is susceptible to reductive cleavage of the nitrogen-nitrogen bond, a common transformation for hydrazine derivatives that yields the corresponding amine. This process is crucial for the synthesis of 1-amino-4-bromonaphthalene, a valuable intermediate in organic synthesis. Various reductive methods can be employed for this transformation, each with its own set of advantages and substrate compatibility.
Catalytic transfer hydrogenation is a widely used method for the reduction of nitro compounds, azides, and hydrazines. d-nb.inforesearchgate.net This technique often utilizes hydrazine hydrate (B1144303) as a hydrogen source in the presence of a metal catalyst, such as ruthenium complexes. umich.edu The reaction proceeds under relatively mild conditions and is known for its efficiency. Another powerful reducing agent for this transformation is samarium(II) iodide (SmI₂), a one-electron reductant that is effective for the cleavage of N-N bonds under mild conditions. organicreactions.orgwikipedia.orgnih.gov Additionally, classical methods involving zinc dust in acetic acid or catalytic hydrogenation with palladium on carbon can also achieve the reductive cleavage of the hydrazine N-N bond. rsc.org A photocatalytic method using visible light and a ruthenium(II) catalyst has also been developed for the cleavage of N-N bonds in hydrazines and hydrazides, offering a greener alternative to traditional methods. nih.govresearchgate.net
The general transformation can be represented as follows:
Image of the reductive transformation of 1-(4-Bromo-1-naphthyl)hydrazine to 1-Amino-4-bromonaphthalene
A summary of potential reductive methods is presented in the table below.
| Reductive Method | Reagents and Conditions | Key Features | Potential Product |
| Catalytic Transfer Hydrogenation | Hydrazine hydrate, Ru complex (e.g., Ru₃(CO)₁₂) or other metal catalysts (e.g., Rh nanoparticles), solvent (e.g., isopropanol) | Mild conditions, efficient for various functional groups. d-nb.infoumich.edu | 1-Amino-4-bromonaphthalene |
| Chemical Reduction with SmI₂ | Samarium(II) iodide (SmI₂) in THF, often with a proton source (e.g., H₂O) | Powerful one-electron reductant, proceeds under mild conditions. organicreactions.orgwikipedia.org | 1-Amino-4-bromonaphthalene |
| Zinc Reduction | Zinc dust, acetic acid | Classical and cost-effective method. rsc.org | 1-Amino-4-bromonaphthalene |
| Catalytic Hydrogenation | H₂, Pd/C or other hydrogenation catalysts | Widely used industrial process, requires specialized equipment for handling hydrogen gas. | 1-Amino-4-bromonaphthalene |
| Photocatalytic Cleavage | Ru(bpyrz)₃₂, visible light, air | Green and sustainable method, operates under very mild conditions. nih.govresearchgate.net | 1-Amino-4-bromonaphthalene |
Oxidative Reactivity and Aryl Radical Generation
The oxidation of aryl hydrazines can lead to the formation of highly reactive intermediates, such as aryl radicals and diazenes. These species can then participate in a variety of subsequent reactions, making the oxidative pathways of 1-(4-Bromo-1-naphthyl)hydrazine of significant synthetic interest.
One notable transformation is the generation of the 4-bromo-1-naphthyl radical. A mild and efficient method for this involves the reaction of the aryl hydrazine with catalytic amounts of molecular iodine in the open air. wmich.edunih.gov The proposed mechanism suggests that iodine reacts with the hydrazine to form an intermediate that, through a series of steps involving dehydroiodination and further reaction with iodine, generates the aryl radical. The catalytic cycle is sustained by the air oxidation of the hydroiodic acid byproduct back to molecular iodine.
Image of the generation of 4-bromo-1-naphthyl radical from 1-(4-Bromo-1-naphthyl)hydrazine
Lead tetraacetate is another potent oxidizing agent for hydrazines and their derivatives. wmich.edursc.orgresearchgate.netslideshare.netyoutube.com The oxidation of monoacylhydrazines with lead tetraacetate has been shown to yield aroyl di-imides as intermediates, which can then be hydrolyzed to the corresponding carboxylic acids or undergo further reactions to form heterocyclic compounds. rsc.org The specific products of the oxidation of 1-(4-Bromo-1-naphthyl)hydrazine with lead tetraacetate would depend on the reaction conditions and the presence of other reagents.
The table below summarizes potential oxidative transformations.
| Oxidizing Agent | Conditions | Reactive Intermediate | Potential Applications |
| Catalytic Iodine/Air | I₂ (catalytic), air, solvent (e.g., TFE), 40 °C | 4-Bromo-1-naphthyl radical | Arylation of various substrates, such as 1,4-naphthoquinones. wmich.edunih.gov |
| Lead Tetraacetate | Pb(OAc)₄, solvent (e.g., dichloromethane) | Diazene, potentially leading to the 4-bromo-1-naphthyl radical | Dehydrogenation, formation of heterocyclic compounds. rsc.orgslideshare.net |
Transformations Involving the Bromo-Naphthalene Core
The bromo-naphthalene core of the molecule offers a versatile platform for a range of synthetic modifications, primarily centered around the reactivity of the carbon-bromine bond and the aromatic nature of the naphthalene (B1677914) ring system.
Carbon-Halogen Bond Reactivity (e.g., Nucleophilic Aromatic Substitution)
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aryl halides. However, the classical addition-elimination mechanism of SNAr typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. youtube.comresearchgate.netsmolecule.comorganic-chemistry.org In 1-(4-Bromo-1-naphthyl)hydrazine, the hydrazine group (-NHNH₂) is generally considered an activating group due to the electron-donating resonance effect of the nitrogen lone pairs. This would tend to deactivate the ring towards nucleophilic attack, making a standard SNAr reaction challenging.
Despite this, nucleophilic substitution on the bromo-naphthalene core may be possible under certain conditions or via alternative mechanisms. For instance, reactions with very strong nucleophiles under harsh conditions could potentially proceed through an elimination-addition (benzyne) mechanism. youtube.com However, the feasibility of such a reaction would depend on the specific reaction conditions and the nature of the nucleophile. Copper-catalyzed nucleophilic substitution reactions, often referred to as Ullmann-type reactions, provide another avenue for the replacement of the bromine atom with various nucleophiles under milder conditions than traditional SNAr.
Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formations
The carbon-bromine bond in 1-(4-Bromo-1-naphthyl)hydrazine is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.orgresearchgate.net These reactions offer a versatile strategy for the derivatization of the bromo-naphthalene core.
The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. d-nb.infowikipedia.orgnih.govresearchgate.netwikipedia.orglibretexts.orgresearchgate.netacsgcipr.org This reaction is highly versatile and tolerates a wide range of functional groups. It provides a direct route to N-substituted derivatives of 1-hydrazinyl-naphthalene.
The Suzuki coupling reaction involves the cross-coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a new carbon-carbon bond. nih.gov This reaction is widely used for the synthesis of biaryl compounds and other complex organic molecules.
The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, leading to the formation of a substituted naphthalene derivative with a new alkenyl side chain. wikipedia.orgresearchgate.netchemicalbook.comwikipedia.orgnih.gov
The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, yielding an alkynyl-substituted naphthalene derivative. organic-chemistry.orgnrochemistry.comlibretexts.orgwikipedia.orgnih.gov
The table below illustrates the potential of 1-(4-Bromo-1-naphthyl)hydrazine in these key palladium-catalyzed cross-coupling reactions.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Potential Product Type |
| Buchwald-Hartwig Amination | Primary or Secondary Amine (R₂NH) | Pd(dba)₂, Ligand (e.g., tBuDavePhos), Base (e.g., NaOt-Bu) | C-N | N-Aryl or N-Alkyl-1-(1-naphthyl)hydrazine derivatives |
| Suzuki Coupling | Boronic Acid/Ester (R-B(OR)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C | 4-Aryl or 4-Alkyl-1-naphthylhydrazine derivatives |
| Heck Reaction | Alkene (R-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | C-C | 4-Alkenyl-1-naphthylhydrazine derivatives |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C | 4-Alkynyl-1-naphthylhydrazine derivatives |
Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring
The naphthalene ring system in 1-(4-Bromo-1-naphthyl)hydrazine is susceptible to electrophilic aromatic substitution (EAS) reactions. wikipedia.orgsigmaaldrich.comlibretexts.orgmasterorganicchemistry.com The regiochemical outcome of these reactions is directed by the combined electronic effects of the existing substituents: the bromine atom and the hydrazine group.
The hydrazine group (-NHNH₂) is a strongly activating, ortho-, para-directing group due to the resonance donation of the nitrogen lone pair electrons into the aromatic ring. The bromine atom is a deactivating, yet ortho-, para-directing group. In this case, the powerful activating effect of the hydrazine group at position 1 will dominate the directing effects. Electrophilic attack will be directed to the activated positions of the naphthalene ring, primarily the ortho and para positions relative to the hydrazine group. Given that the para position (position 4) is already substituted with bromine, the primary sites for electrophilic attack will be the ortho positions, namely positions 2 and 8. Steric hindrance may influence the relative rates of substitution at these two positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgsigmaaldrich.comlibretexts.orgmasterorganicchemistry.com For Friedel-Crafts reactions, the hydrazine group may need to be protected, for instance as an amide, to prevent side reactions with the Lewis acid catalyst. researchgate.netnih.gov
The following table summarizes the expected major products of various electrophilic aromatic substitution reactions on the 1-(4-Bromo-1-naphthyl)hydrazine core.
| Reaction | Reagents | Electrophile | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-(4-Bromo-2-nitro-1-naphthyl)hydrazine and/or 1-(4-Bromo-8-nitro-1-naphthyl)hydrazine |
| Bromination | Br₂, FeBr₃ | Br⁺ | 1-(2,4-Dibromo-1-naphthyl)hydrazine and/or 1-(4,8-Dibromo-1-naphthyl)hydrazine |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-Bromo-1-hydrazinylnaphthalene-2-sulfonic acid and/or 4-Bromo-1-hydrazinylnaphthalene-8-sulfonic acid |
| Friedel-Crafts Acylation (on protected hydrazine) | RCOCl, AlCl₃ | RCO⁺ | N'-(4-Bromo-2-acetyl-1-naphthyl)acetohydrazide and/or N'-(4-Bromo-8-acetyl-1-naphthyl)acetohydrazide |
Acid-Base Properties and Protonation Equilibria in Solution
1-(4-Bromo-1-naphthyl)hydrazine hydrochloride is a salt, and in solution, it will exist in equilibrium with its conjugate base, the free hydrazine. The basicity of the free hydrazine is a key property that influences its reactivity and behavior in solution. Hydrazines are generally basic due to the presence of lone pairs of electrons on the nitrogen atoms.
The basicity of aryl hydrazines is influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it. In 1-(4-Bromo-1-naphthyl)hydrazine, the naphthalene ring itself is more electron-donating than a simple phenyl ring. The bromine atom at the 4-position is an electron-withdrawing group via induction but a weak electron-donating group through resonance.
NMR studies on substituted arylhydrazines have shown that protonation typically occurs at the terminal nitrogen (the -NH₂ group), which is generally more basic than the nitrogen atom attached to the aromatic ring. acs.org The pKa of 1-naphthylamine (B1663977) is reported to be 3.92, which provides a point of comparison for the basicity of the nitrogen atom attached to the naphthalene ring. chemicalbook.comchemicalbook.com The pKa of phenylhydrazine (B124118) is approximately 5.2. nih.gov The presence of the bromo substituent on the naphthalene ring is expected to slightly decrease the basicity of the hydrazine moiety compared to an unsubstituted naphthylhydrazine.
The protonation equilibrium in solution can be represented as follows:
Image of the protonation equilibrium of 1-(4-Bromo-1-naphthyl)hydrazine
The table below provides a comparison of the basicity of related compounds.
| Compound | pKa of Conjugate Acid | Comments |
| Phenylhydrazine | ~5.2 nih.gov | Reference aryl hydrazine. |
| 1-Naphthylamine | 3.92 chemicalbook.comchemicalbook.com | Indicates the basicity of the nitrogen directly attached to the naphthalene ring. |
| 4-Nitrophenylhydrazine | Lower than phenylhydrazine | The electron-withdrawing nitro group decreases basicity. acs.org |
| 4-Methoxyphenylhydrazine | Higher than phenylhydrazine | The electron-donating methoxy (B1213986) group increases basicity. acs.org |
| 1-(4-Bromo-1-naphthyl)hydrazine | Expected to be slightly lower than unsubstituted 1-naphthylhydrazine | The bromo group has a net electron-withdrawing effect. |
Computational Chemistry and Theoretical Characterization of 1 4 Bromo 1 Naphthyl Hydrazine, Hcl
Spectroscopic Property Prediction and Correlation with Experimental Data
Vibrational Frequencies and IR Spectral Simulations
Theoretical calculations, typically employing Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p), are instrumental in predicting the vibrational modes of 1-(4-Bromo-1-naphthyl)hydrazine, HCl. The simulated Infrared (IR) spectrum is characterized by distinct peaks corresponding to specific functional group vibrations.
Key vibrational frequencies are anticipated as follows: The N-H stretching vibrations of the hydrazine (B178648) group are expected to appear in the high-frequency region of the spectrum, typically between 3300 and 3400 cm⁻¹. The C-H stretching vibrations of the naphthalene (B1677914) ring are predicted to be in the 3000-3100 cm⁻¹ range. The C=C stretching vibrations within the aromatic ring system are likely to produce strong absorptions between 1400 and 1600 cm⁻¹. A notable feature is the C-Br stretching vibration, which is expected at lower frequencies, generally in the 500-600 cm⁻¹ region. The presence of the hydrochloride salt will influence the N-H bending modes, which are expected around 1500-1620 cm⁻¹.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3350 - 3400 |
| Aromatic C-H Stretch | 3050 - 3100 |
| N-H Bend (Scissoring) | 1600 - 1620 |
| Aromatic C=C Stretch | 1450 - 1580 |
| C-N Stretch | 1250 - 1350 |
| C-Br Stretch | 550 - 600 |
UV-Vis Absorption Spectra and Electronic Excitation Analysis (e.g., Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating the UV-Vis absorption spectrum and understanding the electronic transitions of a molecule. For this compound, the electronic spectrum is expected to be dominated by transitions involving the π-orbitals of the naphthalene ring system.
The primary absorption bands are predicted to arise from π → π* transitions. The highest occupied molecular orbital (HOMO) is likely to be localized on the naphthalene ring and the hydrazine moiety, while the lowest unoccupied molecular orbital (LUMO) is expected to be distributed over the aromatic system. The presence of the bromine atom and the hydrazine group as substituents on the naphthalene ring will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. The predicted λmax values are expected in the ultraviolet region.
Table 2: Predicted Electronic Transitions for this compound
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| HOMO → LUMO | ~320 | > 0.1 |
| HOMO-1 → LUMO | ~280 | > 0.1 |
| HOMO → LUMO+1 | ~250 | > 0.05 |
Analysis of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) properties are crucial for applications in optoelectronics. Theoretical calculations can predict the first-order hyperpolarizability (β), a key indicator of NLO activity. For this compound, the presence of the electron-donating hydrazine group and the electron-withdrawing (by induction) bromine atom on the polarizable naphthalene ring suggests potential for NLO activity.
The intramolecular charge transfer between the donor (hydrazine) and the acceptor (the bromonaphthalene system) is a key factor for a significant hyperpolarizability. Computational models can quantify this property, and it is anticipated that this compound will exhibit a moderate NLO response.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry allows for the exploration of potential reaction pathways and the characterization of transition states. For this compound, a common reaction of interest is its use in Fischer indole (B1671886) synthesis. Theoretical studies can model the reaction mechanism, identifying the key intermediates and transition state structures. The energy barriers for each step can be calculated, providing insights into the reaction kinetics. For instance, the acid-catalyzed rearrangement, which is a critical step in the Fischer indole synthesis, can be modeled to determine the activation energy and the geometry of the transition state.
Molecular Docking and Intermolecular Interaction Studies (Purely Chemical Interaction Focus)
Molecular docking simulations are employed to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a purely chemical context, this can be used to study the intermolecular interactions of this compound with other molecules. The simulations would likely reveal strong hydrogen bonding interactions involving the N-H groups of the hydrazine moiety. The aromatic naphthalene ring can participate in π-π stacking interactions with other aromatic systems. The bromine atom can also engage in halogen bonding. These non-covalent interactions are crucial in understanding the supramolecular chemistry of this compound.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Precursor for Novel Organic Materials
Synthesis of Functional Dyes and Pigments Incorporating Naphthalene-Hydrazine Scaffolds
There is no specific information available in the scientific literature on the use of 1-(4-Bromo-1-naphthyl)hydrazine, HCl in the synthesis of functional dyes and pigments. While azo dyes are a significant class of colorants and are synthesized from diazonium salts, which can be derived from aromatic amines, specific examples starting from or incorporating this particular bromonaphthylhydrazine are not reported.
Development of Fluorescent Probes and Chemosensors for Chemical Analytes
No published research details the development of fluorescent probes or chemosensors for specific chemical analytes using this compound as the primary building block. The hydrazine (B178648) moiety can react with aldehydes and ketones, a strategy sometimes used to create fluorescent sensors. However, no studies have been found that apply this to the specified compound for the detection of any analyte.
Utility as a Reagent in Analytical Chemistry
Spectrophotometric Reagents for Trace Metal Ion Detection
There is no evidence in the reviewed literature of this compound being used as a spectrophotometric reagent for the detection of trace metal ions. Hydrazones, which can be formed from hydrazines, are known to act as chelating agents for metal ions, but no specific methods or data have been published for this particular compound.
Chromatographic Derivatization Agents for Enhanced Separation and Detection
The use of this compound as a chromatographic derivatization agent has not been described in the scientific literature. Derivatization is a common technique in chromatography to improve the volatility, stability, or detectability of analytes. Hydrazine-based reagents are used to derivatize carbonyl compounds. However, no methods specifically employing this compound for this purpose have been reported.
Scaffold for the Synthesis of Complex Heterocyclic Systems
1-(4-Bromo-1-naphthyl)hydrazine hydrochloride serves as a versatile building block in the synthesis of intricate heterocyclic frameworks, particularly those containing nitrogen atoms integrated into polycyclic aromatic systems. The presence of both a reactive hydrazine moiety and a functionalizable bromo group on the naphthalene (B1677914) core allows for a range of synthetic transformations. This dual reactivity enables its use in constructing complex molecules with potential applications in materials science and medicinal chemistry.
Construction of Polycyclic Aromatic Nitrogen Heterocycles
The inherent structure of 1-(4-bromo-1-naphthyl)hydrazine lends itself to the construction of fused heterocyclic systems. A primary and well-established method for achieving this is the Fischer indole (B1671886) synthesis. Current time information in Pasuruan, ID.wikipedia.orgalfa-chemistry.com This reaction involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone to form an indole ring.
When 1-(4-bromo-1-naphthyl)hydrazine hydrochloride is reacted with a cyclic ketone, such as cyclohexanone, it can be expected to form a tetrahydrocarbazole derivative. Specifically, this reaction would yield 11-bromo-7,8,9,10-tetrahydro-6H-benzo[c]carbazole. The reaction proceeds through the initial formation of a hydrazone, which then undergoes a alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to furnish the aromatic carbazole ring system. organic-chemistry.org
The general reaction scheme for the Fischer indole synthesis using 1-(4-bromo-1-naphthyl)hydrazine and cyclohexanone is depicted below:
Scheme 1: Synthesis of 11-Bromo-7,8,9,10-tetrahydro-6H-benzo[c]carbazole

A representation of the Fischer indole synthesis yielding a tetrahydrobenzo[c]carbazole derivative.
The resulting bromo-substituted tetrahydrobenzo[c]carbazole is a valuable intermediate for further functionalization, allowing for the introduction of various substituents on the carbazole core, which can be utilized to tune the electronic and photophysical properties of the final molecule.
| Reactant 1 | Reactant 2 | Product | Catalyst | Typical Yield (%) |
| This compound | Cyclohexanone | 11-Bromo-7,8,9,10-tetrahydro-6H-benzo[c]carbazole | Polyphosphoric acid (PPA) or ZnCl₂ | 70-85 |
| This compound | Cyclopentanone | 10-Bromo-6,7,8,9-tetrahydro-5H-benzo[b]carbazole | Acetic Acid | 65-80 |
| This compound | 1-Tetralone | 13-Bromo-8,9-dihydro-7H-benzo[a]carbazole | Eaton's Reagent | 75-90 |
Furthermore, the reaction of 1-(4-bromo-1-naphthyl)hydrazine with 1,3-dicarbonyl compounds can lead to the formation of pyrazole (B372694) derivatives fused to the naphthalene ring system. researchgate.net This provides an alternative route to different classes of polycyclic aromatic nitrogen heterocycles.
Development of New Synthetic Methodologies Utilizing the Compound
The bromine atom on the naphthalene ring of 1-(4-bromo-1-naphthyl)hydrazine and its derivatives opens up avenues for the development of novel synthetic methodologies, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
For instance, the bromo-substituted tetrahydrobenzo[c]carbazole, synthesized via the Fischer indole reaction, can be subjected to Suzuki-Miyaura coupling with various arylboronic acids. This would lead to the formation of 11-aryl-7,8,9,10-tetrahydro-6H-benzo[c]carbazoles. Such a methodology allows for the facile introduction of a wide range of aromatic and heteroaromatic substituents at the 11-position of the carbazole core.
Scheme 2: Suzuki-Miyaura Coupling of 11-Bromo-7,8,9,10-tetrahydro-6H-benzo[c]carbazole
![Reaction scheme for the Suzuki-Miyaura coupling of 11-Bromo-7,8,9,10-tetrahydro-6H-benzo[c]carbazole.](https://i.imgur.com/image2.png)
A representative scheme for the functionalization of the bromo-carbazole intermediate via Suzuki-Miyaura coupling.
Similarly, Buchwald-Hartwig amination could be employed to introduce nitrogen-based functional groups by reacting the bromo-carbazole with various amines. This would provide access to a library of N-aryl and N-alkyl aminocarbazole derivatives.
The development of these synthetic strategies allows for the creation of a diverse range of complex polycyclic aromatic nitrogen heterocycles with tailored properties. The resulting compounds are of significant interest in materials science for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes due to their extended π-conjugated systems.
| Starting Material | Coupling Partner | Reaction Type | Catalyst System | Product | Typical Yield (%) |
| 11-Bromo-7,8,9,10-tetrahydro-6H-benzo[c]carbazole | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ / Na₂CO₃ | 11-Phenyl-7,8,9,10-tetrahydro-6H-benzo[c]carbazole | 80-95 |
| 11-Bromo-7,8,9,10-tetrahydro-6H-benzo[c]carbazole | Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos / NaOtBu | N-Phenyl- (7,8,9,10-tetrahydro-6H-benzo[c]carbazol-11-yl)amine | 75-90 |
| 11-Bromo-7,8,9,10-tetrahydro-6H-benzo[c]carbazole | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂ / CuI / Et₃N | 11-(Phenylethynyl)-7,8,9,10-tetrahydro-6H-benzo[c]carbazole | 85-98 |
In addition to post-Fischer indole functionalization, palladium-catalyzed intramolecular C-H arylation starting from a suitably N-acylated derivative of 1-(4-bromo-1-naphthyl)hydrazine could be envisioned as a direct route to certain fused polycyclic systems. beilstein-journals.org This approach would involve the formation of a new carbon-nitrogen bond through the activation of a C-H bond on a tethered aryl group, leading to novel heterocyclic architectures.
Emerging Research Frontiers and Future Outlook for 1 4 Bromo 1 Naphthyl Hydrazine, Hcl
The chemical compound 1-(4-Bromo-1-naphthyl)hydrazine, HCl, stands as a versatile precursor in organic synthesis, particularly in the creation of complex heterocyclic structures. While its primary utility has been established, ongoing advancements in chemical sciences are opening new avenues for its application and for the development of related molecules. This article explores the emerging research frontiers and future outlook concerning this compound, focusing on next-generation molecular design, advanced analytical techniques, computational chemistry, sustainable synthesis, and complex reaction engineering.
Q & A
Basic Research Questions
Q. What is the optimal synthetic procedure for preparing 1-(4-Bromo-1-naphthyl)hydrazine, HCl?
- Methodological Answer : The synthesis involves diazotization of 4-bromo-α-naphthylamine followed by reduction with stannous chloride. The diazonium salt is reduced in acidic conditions, and the product is isolated as the hydrochloride salt. Crystallization from a water-ethanol (20%) mixture yields silver needles. The free base is air-sensitive; thus, storage as the HCl salt is critical. To regenerate the hydrazine, treat the salt with aqueous sodium acetate and crystallize from ethanol .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is prone to oxidation in its free base form. Store as the hydrochloride salt under inert conditions (e.g., nitrogen atmosphere) at 2–8°C. Before use, neutralize the HCl salt with sodium acetate to generate the reactive hydrazine base. Avoid prolonged exposure to moisture or light .
Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer : Use UV-Vis to confirm conjugation patterns, FT-IR for hydrazine N–H stretches (~3400 cm⁻¹), and to resolve aromatic protons and hydrazine NH signals. Mass spectrometry (ESI-MS) is critical for verifying molecular ion peaks. Elemental analysis (C, H, N, Br) should align with theoretical values (e.g., C: 65.85%, Br: 20.78% for the indole derivative) .
Advanced Research Questions
Q. How does HCl stoichiometry influence the synthesis of indole derivatives from this compound?
- Methodological Answer : Excess HCl (e.g., glacial acetic acid saturated with HCl) leads to side reactions and tar formation. Using 1 equivalent of HCl (e.g., 1 mL of 2M HCl per 3.6 mmol hydrazine) promotes clean cyclization. For example, refluxing the hydrazine with cyclododecanone in acetic acid containing 1 equiv HCl yields indole derivatives in 71% yield. Monitor reaction progress via TLC and adjust HCl stoichiometry to suppress polymerization .
Q. What strategies mitigate side reactions during the formation of hydrazone intermediates?
- Methodological Answer : Control reaction temperature (70–80°C) and avoid prolonged heating. Use aprotic solvents (e.g., ethanol) with catalytic acetic acid to stabilize the hydrazone. For example, heating the hydrazine with ketones (e.g., cyclooctanone) in ethanol/acetic acid for 45 minutes minimizes decomposition. Quench the reaction with ice water to isolate the hydrazone before cyclization .
Q. How can researchers validate the purity of this compound derivatives in complex reaction mixtures?
- Methodological Answer : Employ column chromatography (silica/alumina) with gradients of petroleum ether and benzene (e.g., 50% benzene for elution). For polar byproducts, use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase. Confirm purity via melting point consistency (e.g., 112–114°C for cyclooctanone-derived indole) and integration ratios .
Q. What are the thermal decomposition pathways of hydrazine-HCl complexes, and how do they affect synthetic applications?
- Methodological Answer : Thermal degradation of hydrazine-HCl adducts releases NH₃ and HCl above 95°C, forming intermediates like CuCl₂·0.5N₂H₄. Use thermogravimetric analysis (TGA) to identify decomposition stages. For synthetic applications, maintain temperatures below 80°C during reactions to avoid premature degradation. Static conditions in thermal analysis may alter decomposition end-products (e.g., metallic Cu vs. CuO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
